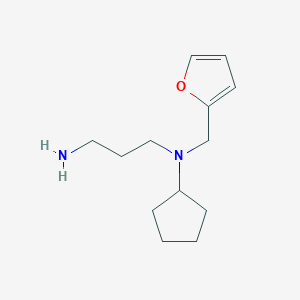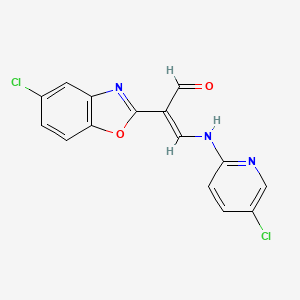
托品苯甲酯
描述
Tropine benzylate is a chemical compound belonging to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds characterized by their bicyclic structure, which includes a tropane ring. Tropine benzylate is synthesized by the esterification of tropine with benzilic acid. This compound is known for its pharmacological properties and has been studied for various scientific and medical applications.
科学研究应用
Tropine benzylate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
- This leads to enhanced dopaminergic neurotransmission, which helps alleviate symptoms associated with movement disorders and extrapyramidal side effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
Tropine benzylate plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tropinone reductase I (TR-I), which catalyzes the reduction of tropinone to tropine . Tropine benzylate also interacts with cytochrome P450 enzymes, which are involved in its metabolic processing . These interactions are crucial for the compound’s pharmacological activity and its role in biochemical pathways.
Cellular Effects
Tropine benzylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tropine benzylate can affect the expression of genes involved in the biosynthesis of tropane alkaloids . Additionally, it impacts cellular metabolism by interacting with enzymes that regulate metabolic flux and metabolite levels . These effects highlight the compound’s importance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of tropine benzylate involves several key processes. At the molecular level, tropine benzylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Tropine benzylate binds to specific receptors in the nervous system, leading to the modulation of neurotransmitter release . It also inhibits certain enzymes, such as tropinone reductase II (TR-II), which is involved in the biosynthesis of pseudotropine . These molecular interactions are essential for the compound’s pharmacological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tropine benzylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that tropine benzylate remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to tropine benzylate in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tropine benzylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmitter release and improvement in cognitive function . At higher doses, tropine benzylate can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Tropine benzylate is involved in several metabolic pathways, including the biosynthesis of tropane alkaloids. The compound interacts with enzymes such as tropinone reductase I (TR-I) and cytochrome P450, which play essential roles in its metabolic processing . These interactions affect the metabolic flux and levels of metabolites, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of tropine benzylate within cells and tissues are mediated by specific transporters and binding proteins. In plants, tropane alkaloids like tropine benzylate are transported from the roots to the aerial parts, where they are stored . In animal models, the compound is distributed to various tissues, including the nervous system, where it exerts its pharmacological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
Tropine benzylate’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, tropine benzylate may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in metabolic processes . These localization patterns are vital for the compound’s biochemical activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: Tropine benzylate is typically synthesized through the esterification of tropine with benzilic acid. The reaction involves the use of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is allowed to proceed until the desired ester is formed.
Industrial Production Methods: In an industrial setting, the production of tropine benzylate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality of tropine benzylate.
化学反应分析
Types of Reactions: Tropine benzylate undergoes various chemical reactions, including:
Oxidation: Tropine benzylate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of tropine benzylate can lead to the formation of alcohol derivatives.
Substitution: Tropine benzylate can undergo nucleophilic substitution reactions, where the benzylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tropine derivatives.
相似化合物的比较
- Atropine
- Scopolamine
- Cocaine
- Calystegines
Tropine benzylate’s unique structure and pharmacological properties make it a valuable compound for scientific research and therapeutic applications.
属性
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3/t18-,19+,20? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVZGWNHSCGMCT-YOFSQIOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-36-5 | |
| Record name | Tropine benzylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPINE BENZYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2OLH58KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-Oxo-2-[4-(phenylmethyl)-1-piperidinyl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B1224437.png)
![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3-methylbenzamide](/img/structure/B1224438.png)


![(1-Methyl-2-benzo[e]benzofuranyl)-phenylmethanone](/img/structure/B1224445.png)
![5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1224448.png)


![[3-[(2-Chlorophenoxy)methyl]phenyl]-(2,6-dimethyl-4-morpholinyl)methanone](/img/structure/B1224451.png)
![N-[3-(2-furanyl)-3-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B1224452.png)
![2-[(1-Oxido-2-pyridin-1-iumyl)thio]-1-(4-phenylphenyl)ethanone](/img/structure/B1224457.png)
